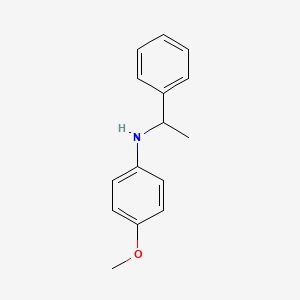

4-methoxy-N-(1-phenylethyl)aniline

Description

BenchChem offers high-quality 4-methoxy-N-(1-phenylethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-(1-phenylethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-(1-phenylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12(13-6-4-3-5-7-13)16-14-8-10-15(17-2)11-9-14/h3-12,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBUMGWVDNFABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701103632 | |

| Record name | 4-methoxy-N-(1-phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780926 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2743-01-3 | |

| Record name | 4-methoxy-N-(1-phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-methoxy-N-(1-phenylethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-methoxy-N-(1-phenylethyl)aniline (CAS No: 2743-01-3). Due to the limited availability of published experimental data for this specific molecule, this document synthesizes known spectral information with generalized experimental protocols for its synthesis, purification, and analysis based on established methods for structurally related compounds. Furthermore, a hypothetical signaling pathway is proposed for further investigation, drawing from the known biological activities of similar N-aryl-alpha-phenylethylamine scaffolds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 2743-01-3 | [1] |

| Molecular Formula | C₁₅H₁₇NO | [1] |

| Molecular Weight | 227.31 g/mol | [1] |

| Appearance | White Solid | [1] |

| Storage | 2-8°C Refrigerator | [1] |

Note: Experimentally determined values for melting point, boiling point, solubility, and pKa are not available in the cited literature. Values for structurally similar compounds are provided in the appendix for reference.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 4-methoxy-N-(1-phenylethyl)aniline. The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 1.41 | d | 6.7 | 3H | -CH₃ |

| 3.61 | s | - | 3H | -OCH₃ |

| 4.33 | q | 6.7 | 1H | -CH(CH₃) |

| 6.36-6.43 | m | - | 2H | Aromatic H |

| 6.58-6.64 | m | - | 2H | Aromatic H |

| 7.11-7.17 | m | - | 1H | Aromatic H |

| 7.20-7.31 | m | - | 4H | Aromatic H |

| Solvent: CDCl₃, Frequency: 300.1 MHz |

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 25.1 | -CH₃ |

| 54.2 | -CH(CH₃) |

| 55.7 | -OCH₃ |

| 114.5 | Aromatic C |

| 114.7 | Aromatic C |

| 125.8 | Aromatic C |

| 126.8 | Aromatic C |

| 128.6 | Aromatic C |

| 141.5 | Aromatic C |

| 145.4 | Aromatic C |

| 151.8 | Aromatic C |

| Solvent: CDCl₃, Frequency: 75.5 MHz |

Table 4: Mass Spectrometry Data

| Technique | m/z | Relative Intensity (%) | Assignment |

| GCMS-EI (70eV) | 227 | 92 | [M]⁺ |

| 212 | 100 | [M-CH₃]⁺ | |

| 123 | 43 | ||

| 122 | 17 | ||

| 108 | 42 | ||

| 105 | 65 | ||

| HRMS (ESI-TOF) | 228.1382 | - | [M+H]⁺ (Calculated: 228.1383) |

Experimental Protocols

The following protocols are representative methods for the synthesis, purification, and analysis of 4-methoxy-N-(1-phenylethyl)aniline and may require optimization for specific laboratory conditions and desired purity levels.

Synthesis: Reductive Amination

This procedure describes a common method for the synthesis of secondary amines from a ketone and a primary amine.

Reaction Scheme:

Figure 1: Reductive amination synthesis pathway.

Materials:

-

Acetophenone

-

p-Anisidine

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (STAB), or H₂/Pd-C)

-

Anhydrous solvent (e.g., Methanol, Dichloromethane (DCM), or 1,2-Dichloroethane (DCE))

-

Acid catalyst (e.g., Acetic acid) (optional, for imine formation)

Procedure:

-

To a solution of p-anisidine (1.0 eq) in the chosen anhydrous solvent, add acetophenone (1.0-1.2 eq).

-

If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours or until imine formation is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., NaBH₄, 1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification: Recrystallization

Procedure:

-

Dissolve the crude 4-methoxy-N-(1-phenylethyl)aniline in a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate).

-

Hot filter the solution if any insoluble impurities are present.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Figure 2: Experimental workflow for purification.

Analysis: High-Performance Liquid Chromatography (HPLC)

This is a general reverse-phase HPLC method that can be adapted for the analysis of 4-methoxy-N-(1-phenylethyl)aniline.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile (or methanol) and water, with an optional acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape. The exact ratio should be optimized to achieve good separation.

Procedure:

-

Prepare a standard solution of the purified compound of known concentration in the mobile phase.

-

Prepare the sample for analysis by dissolving it in the mobile phase.

-

Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 254 nm).

-

Inject the standard and sample solutions and record the chromatograms.

-

Purity can be assessed by the peak area percentage, and concentration can be determined by comparison to the standard curve.

Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for 4-methoxy-N-(1-phenylethyl)aniline have not been extensively reported in the scientific literature. However, the broader class of N-aryl-alpha-phenylethylamines has been investigated for various pharmacological activities. Some substituted aniline derivatives have been shown to possess anticancer properties, potentially through the inhibition of protein kinases such as Cyclin-Dependent Kinase 2 (CDK2).

Given the structural similarity, it is plausible that 4-methoxy-N-(1-phenylethyl)aniline could interact with intracellular signaling cascades. A hypothetical pathway for investigation could involve the inhibition of a cyclin-dependent kinase, which would lead to cell cycle arrest.

Figure 3: Hypothetical signaling pathway for investigation.

Caption: This diagram illustrates a potential mechanism of action where 4-methoxy-N-(1-phenylethyl)aniline inhibits the CDK2/Cyclin E complex, preventing the phosphorylation of the Rb protein. This leads to the sequestration of the E2F transcription factor, thereby causing G1 phase cell cycle arrest and preventing entry into the S phase. This proposed pathway requires experimental validation.

Conclusion

This technical guide consolidates the available chemical and physical data for 4-methoxy-N-(1-phenylethyl)aniline. While there are gaps in the experimental data for some of its core properties and its biological activity remains uncharacterized, this document provides a solid foundation for future research. The provided experimental protocols offer a starting point for the synthesis, purification, and analysis of this compound, and the hypothetical signaling pathway suggests a potential avenue for pharmacological investigation. Further studies are warranted to fully elucidate the properties and potential applications of 4-methoxy-N-(1-phenylethyl)aniline.

Appendix: Data for Structurally Related Compounds

Table A1: Physical Properties of Related Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) |

| 4-methoxy-N-methylaniline | 33-36 | 135-136 (at 19 mmHg) |

| 4-methoxyaniline | 57 | 243 |

| N-(1-phenylethyl)aniline | Not available | Not available |

References

In-Depth Technical Guide: 4-Methoxy-N-(1-phenylethyl)aniline (CAS: 2743-01-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-N-(1-phenylethyl)aniline is a secondary amine that holds interest within the fields of organic synthesis and medicinal chemistry. Its structure, featuring a chiral center and aromatic moieties, makes it a potential building block for more complex molecules and a candidate for biological screening. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and characterization, alongside an exploration of the biological activities of structurally related compounds, offering insights into its potential applications.

Physicochemical Properties

While some specific physical properties for 4-methoxy-N-(1-phenylethyl)aniline are not extensively reported in publicly available literature, data from suppliers and related compounds allow for a general characterization.

| Property | Value | Source |

| CAS Number | 2743-01-3 | [1] |

| Molecular Formula | C₁₅H₁₇NO | [1] |

| Molecular Weight | 227.31 g/mol | [1] |

| Appearance | White Solid | [1] |

| Storage Temperature | 2-8°C | [1] |

| Synonyms | Aniline, 4-methoxy-N-(1-phenylethyl)-; (4-Methoxyphenyl)(1-phenylethyl)amine | [1] |

Synthesis and Purification

The synthesis of 4-methoxy-N-(1-phenylethyl)aniline can be achieved through reductive amination, a common and effective method for forming carbon-nitrogen bonds.

Experimental Protocol: Reductive Amination

A plausible and frequently utilized method for the synthesis of 4-methoxy-N-(1-phenylethyl)aniline is the reductive amination of acetophenone with p-anisidine. While a specific protocol for this exact reaction is not detailed in the searched literature, a general procedure can be adapted from similar syntheses of secondary amines[4][5].

Reaction Scheme:

Materials:

-

Acetophenone

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride, or catalytic hydrogenation)

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Acid catalyst (optional, e.g., acetic acid)

Procedure:

-

Dissolve equimolar amounts of acetophenone and p-anisidine in a suitable anhydrous solvent in a round-bottom flask.

-

If necessary, a catalytic amount of a weak acid like acetic acid can be added to facilitate the formation of the intermediate imine/enamine.

-

The reaction mixture is stirred at room temperature.

-

The reducing agent is added portion-wise to the stirred solution. The temperature should be monitored and controlled, as the reduction is often exothermic.

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate[4].

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude 4-methoxy-N-(1-phenylethyl)aniline can be purified by standard laboratory techniques:

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed to obtain a purified crystalline product[4].

-

Column Chromatography: For oily or impure solid products, purification by silica gel column chromatography is a standard method. A gradient of ethyl acetate in hexane is a common eluent system for such compounds.

Analytical Characterization

The structure and purity of the synthesized 4-methoxy-N-(1-phenylethyl)aniline can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for structural elucidation. The spectrum for 4-methoxy-N-(1-phenylethyl)aniline is available and can be used for comparison[7]. Expected signals would include those for the aromatic protons of both the phenyl and methoxyphenyl groups, the methoxy group protons, the methine proton, and the methyl protons of the ethyl group.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as N-H stretching and aromatic C-H and C=C stretching vibrations.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of 4-methoxy-N-(1-phenylethyl)aniline are not available in the reviewed literature. However, the biological activities of structurally similar compounds can provide insights into its potential pharmacological profile.

A study on 4-isopropyl-2,6-bis(1-phenylethyl)aniline , a derivative with a similar N-(1-phenylethyl)aniline core, demonstrated significant anti-inflammatory properties. This compound was found to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action was elucidated to be the suppression of the NF-κB signaling pathway.

Postulated Signaling Pathway: Inhibition of NF-κB

Based on the activity of its structural analog, it is hypothesized that 4-methoxy-N-(1-phenylethyl)aniline could potentially modulate inflammatory responses through the inhibition of the NF-κB pathway. The workflow for such an investigation is outlined below.

This proposed workflow begins with treating stimulated macrophages with the compound, followed by measuring key inflammatory markers. Subsequent analysis would focus on the NF-κB signaling pathway to determine if the compound's effects are mediated through this critical inflammatory cascade.

Conclusion

4-Methoxy-N-(1-phenylethyl)aniline is a readily synthesizable compound with potential for further investigation in medicinal chemistry. While its specific biological activities remain to be elucidated, the known anti-inflammatory effects of structurally related molecules suggest that it may be a valuable scaffold for the development of novel therapeutic agents. The experimental protocols and analytical data provided in this guide serve as a foundation for researchers to further explore the chemical and biological properties of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-Methoxy-N-methylaniline 98 5961-59-1 [sigmaaldrich.com]

- 3. p-Anisidine - Wikipedia [en.wikipedia.org]

- 4. 4-Methoxy-N-(4-nitrobenzyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 4-methoxy-N-(1-phenylethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-methoxy-N-(1-phenylethyl)aniline, including its nomenclature, physicochemical properties, detailed spectroscopic data, and a representative synthetic protocol.

Chemical Identity and Nomenclature

The compound with the chemical formula C₁₅H₁₇NO is systematically named in accordance with IUPAC nomenclature guidelines.

-

IUPAC Name: 4-methoxy-N-(1-phenylethyl)aniline

-

CAS Number: 2743-01-3[1]

-

Synonyms: Aniline, 4-methoxy-N-(1-phenylethyl)-[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 4-methoxy-N-(1-phenylethyl)aniline is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO | [1] |

| Molecular Weight | 227.31 g/mol | [1] |

| Appearance | White Solid | [1] |

| ¹H NMR (300.1 MHz, CDCl₃) | δ = 1.41 (d, J = 6.7 Hz, 3H), 3.61 (s, 3H), 4.33 (q, J = 6.7 Hz, 1H), 6.36-6.43 (m, 2H), 6.58-6.64 (m, 2H), 7.11-7.17 (m, 1H), 7.20-7.31 (m, 4H) | [2] |

| ¹³C NMR (75.5 MHz, CDCl₃) | δ = 25.1, 54.2, 55.7, 114.5, 114.7, 125.8, 126.8, 128.6, 141.5, 145.4, 151.8 | [2] |

| Mass Spectrometry (GCMS-EI) | m/z (%) = 227 (M+, 92), 212 (100), 123 (43), 105 (65), 108 (42), 228 (16), 213 (16), 122 (17), 79 (14), 77 (20), 103 (10) | [2] |

| High-Resolution Mass Spectrometry (HRMS) | (ESI-TOF, m/z) calcd. for C₁₅H₁₈NO (M+H)⁺, 228.1383; found 228.1382 | [2] |

Experimental Protocols

A representative experimental protocol for the synthesis of 4-methoxy-N-(1-phenylethyl)aniline is the copper-catalyzed reductive amination of an aromatic ketone with an aniline using molecular hydrogen. This method is advantageous due to its use of environmentally friendly molecular hydrogen.

Synthesis of 4-methoxy-N-(1-phenylethyl)aniline (3c)

A general procedure for this type of reaction involves the following steps:

-

Reactant Mixture: Acetophenone and 4-methoxyaniline are combined in a suitable solvent.

-

Catalyst Addition: A copper-based catalyst is introduced to the reaction mixture.

-

Hydrogenation: The reaction is carried out under a hydrogen atmosphere at a specific pressure and temperature for a designated time.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the crude product. This typically involves filtration to remove the catalyst, followed by concentration under reduced pressure.

-

Purification: The crude product is then purified, commonly by column chromatography, to yield the pure 4-methoxy-N-(1-phenylethyl)aniline.

The successful synthesis is confirmed by analytical techniques such as NMR, GCMS, and HRMS, with the resulting data matching those presented in the table above.[2]

Visualizations

To further elucidate the information presented, the following diagrams illustrate the chemical structure and a general synthesis workflow for 4-methoxy-N-(1-phenylethyl)aniline.

References

An In-Depth Technical Guide to the Physical Properties of N-(1-phenylethyl)anisidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-(1-phenylethyl)anisidine is an organic compound for which a comprehensive physical property profile is not extensively documented in scientific literature. The name "anisidine" is ambiguous and can refer to ortho-, meta-, or para-isomers, each of which would impart distinct physical properties to the N-(1-phenylethyl) substituted molecule. This guide provides a detailed overview of the necessary experimental procedures to characterize the physical properties of these compounds. The target audience of researchers, scientists, and drug development professionals will find the following sections valuable for laboratory practice.

Predicted Physical Properties of N-(1-phenylethyl)anisidine Isomers

While experimental data is scarce, a summary of predicted and known properties of related compounds is presented below. These tables serve as a template for recording experimentally determined values.

Table 1: General Properties of N-(1-phenylethyl)anisidine Isomers

| Property | N-(1-phenylethyl)-o-anisidine | N-(1-phenylethyl)-m-anisidine | N-(1-phenylethyl)-p-anisidine |

| Molecular Formula | C₁₅H₁₇NO | C₁₅H₁₇NO | C₁₅H₁₇NO |

| Molecular Weight | 227.30 g/mol | 227.30 g/mol | 227.30 g/mol |

| Appearance | Not Determined | Not Determined | Not Determined |

Table 2: Physicochemical Properties of N-(1-phenylethyl)anisidine Isomers

| Property | N-(1-phenylethyl)-o-anisidine | N-(1-phenylethyl)-m-anisidine | N-(1-phenylethyl)-p-anisidine |

| Melting Point (°C) | Not Determined | Not Determined | Not Determined |

| Boiling Point (°C) | Not Determined | Not Determined | Not Determined |

| Solubility | Not Determined | Not Determined | Not Determined |

Table 3: Spectroscopic Data for N-(1-phenylethyl)anisidine Isomers

| Technique | N-(1-phenylethyl)-o-anisidine | N-(1-phenylethyl)-m-anisidine | N-(1-phenylethyl)-p-anisidine |

| ¹H NMR | Not Determined | Not Determined | Not Determined |

| ¹³C NMR | Not Determined | Not Determined | Not Determined |

| Mass Spec (m/z) | Not Determined | Not Determined | Not Determined |

| FT-IR (cm⁻¹) | Not Determined | Not Determined | Not Determined |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of organic compounds like N-(1-phenylethyl)anisidine.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.[1]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or within a heating block equipped with a digital thermometer.[2]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2°C per minute) as the approximate melting point is approached.[1]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[2]

References

Technical Guide: Solubility of 4-methoxy-N-(1-phenylethyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-(1-phenylethyl)aniline is a chemical intermediate whose utility in synthetic chemistry, particularly in the development of novel pharmaceutical compounds, is contingent on its physical properties. Among these, solubility in organic solvents is a critical parameter, influencing reaction kinetics, purification methods such as crystallization, and formulation strategies. This technical guide provides a comprehensive overview of the solubility characteristics of 4-methoxy-N-(1-phenylethyl)aniline, addressing the theoretical principles that govern its solubility, a general experimental protocol for its quantitative determination, and a predicted qualitative solubility profile in common organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and practical methodologies to determine its solubility for their specific applications.

Factors Influencing Solubility

The solubility of 4-methoxy-N-(1-phenylethyl)aniline, an aromatic amine, is governed by several key factors inherent to its molecular structure and the properties of the solvent.[1][2]

-

Polarity: The principle of "like dissolves like" is the primary determinant of solubility.[3] 4-methoxy-N-(1-phenylethyl)aniline possesses both nonpolar (two phenyl rings) and moderately polar (secondary amine and methoxy ether) functionalities. This amphiphilic nature suggests it will be most soluble in solvents of intermediate polarity and will retain some solubility in both nonpolar and polar organic solvents.[4][5]

-

Hydrogen Bonding: The secondary amine group contains a nitrogen atom with a lone pair of electrons and a hydrogen atom, allowing it to act as both a hydrogen bond acceptor and donor. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective at solvating the molecule.[6]

-

Molecular Size and Shape: Larger molecules generally require more energy to be solvated, which can lead to lower solubility.[1] The relatively large and complex structure of 4-methoxy-N-(1-phenylethyl)aniline may limit its solubility compared to smaller amines like aniline.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[1][2] This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

Predicted Qualitative Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine and methoxy groups. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High to Moderate | Solvation is driven by dipole-dipole interactions. Dichloromethane is often an excellent solvent for a wide range of organic compounds. |

| Nonpolar | Hexane, Toluene | Moderate to Low | Solubility is dependent on the large nonpolar phenyl groups. Toluene's aromatic nature may enhance solubility compared to aliphatic hexane. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like 4-methoxy-N-(1-phenylethyl)aniline in an organic solvent. This protocol is based on the isothermal saturation method.[9][10][11][12][13]

Objective: To determine the concentration of a saturated solution of 4-methoxy-N-(1-phenylethyl)aniline in a specific organic solvent at a constant temperature.

Materials and Equipment:

-

4-methoxy-N-(1-phenylethyl)aniline (solid)

-

Selected organic solvent(s)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or water bath

-

Screw-capped vials or small flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Filter paper or fritted funnel

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4-methoxy-N-(1-phenylethyl)aniline to a screw-capped vial. The presence of undissolved solid at the end of the equilibration period is essential.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Dilution:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Record the mass of the filtered solution.

-

Dilute the filtered sample to the mark with the same solvent. Further serial dilutions may be necessary to bring the concentration within the analytical range of the chosen detection method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-methoxy-N-(1-phenylethyl)aniline.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution, accounting for all dilution steps.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Workflows

The following diagrams illustrate the logical flow of the experimental and synthesis processes relevant to 4-methoxy-N-(1-phenylethyl)aniline.

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

Caption: Generalized workflow for the synthesis of 4-methoxy-N-(1-phenylethyl)aniline via reductive amination.

Conclusion

References

- 1. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 2. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. isgs.org [isgs.org]

- 6. byjus.com [byjus.com]

- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 8. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 9. quora.com [quora.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. chem.ws [chem.ws]

- 13. www1.udel.edu [www1.udel.edu]

Theoretical Frontiers in Drug Discovery: An In-depth Guide to the Computational Investigation of Substituted Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anilines are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Their versatility allows for fine-tuning of pharmacological properties, making them a subject of intense research.[1] Theoretical and computational chemistry have emerged as indispensable tools in this endeavor, providing deep insights into the molecular properties that govern the biological activity of these compounds. This guide delves into the theoretical investigation of substituted aniline derivatives, offering a comprehensive overview of the computational methodologies, data interpretation, and their application in rational drug design.

Aniline and its derivatives are crucial in many industrial sectors, including the synthesis of pharmaceuticals.[2] The inclusion of aniline moieties in drug candidates is attributed to their ability to interact with biological targets.[1] However, challenges such as metabolic instability and potential toxicity necessitate a thorough understanding of their structure-activity relationships (SAR).[1] Computational studies, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have proven invaluable in elucidating the electronic and structural properties that influence the pharmacokinetic and pharmacodynamic profiles of these molecules.[3][4][5]

Core Computational Methodologies

The theoretical investigation of substituted aniline derivatives predominantly relies on quantum chemical calculations. These methods allow for the determination of molecular geometries, electronic structures, and various physicochemical properties that are difficult or impossible to measure experimentally.

Experimental and Computational Protocols

1. Molecular Geometry Optimization: The first step in any theoretical investigation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to its atomic coordinates.

-

Methodology:

-

Software: Gaussian, SPARTAN, or similar quantum chemistry packages.[6]

-

Theoretical Level: Density Functional Theory (DFT) with a functional such as B3LYP is a widely used and reliable method for this purpose.[4][5][7] The Hartree-Fock (HF) method is another option, though it is generally less accurate than DFT for many applications.[5][6]

-

Basis Set: A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, must be chosen. Common choices include Pople-style basis sets like 6-31G* or 6-311++G(d,p), which provide a good balance between accuracy and computational cost.[4][5]

-

Procedure:

-

The initial structure of the substituted aniline derivative is built using a molecular editor.

-

A geometry optimization calculation is performed using the chosen theoretical level and basis set.

-

The output of the calculation provides the optimized Cartesian coordinates of all atoms, from which geometric parameters like bond lengths, bond angles, and dihedral angles can be extracted.

-

-

2. Calculation of Molecular Properties: Once the geometry is optimized, a variety of molecular properties can be calculated to understand the electronic nature of the molecule.

-

Methodology:

-

Software: The same software used for geometry optimization can be employed.

-

Properties Calculated:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability.[3][8]

-

Mulliken Atomic Charges: These provide an estimation of the partial charge on each atom in the molecule, which is useful for understanding electrostatic interactions.[5][6]

-

Dipole Moment: This is a measure of the overall polarity of the molecule.[9]

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential), providing insights into potential sites for electrophilic and nucleophilic attack.[5]

-

-

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical studies on aniline and its substituted derivatives. These parameters are crucial for correlating molecular structure with observed chemical and biological properties.

| Parameter | Aniline (Unsubstituted) | p-Chloroaniline | p-Nitroaniline | Reference |

| C-N Bond Length (Å) | 1.3961 | - | - | [6] |

| Out-of-Plane Angle (θ, deg) | 41.73 | - | - | [6] |

| HOMO Energy (eV) | - | - | - | [3] |

| LUMO Energy (eV) | - | - | - | [3] |

| Energy Gap (eV) | - | - | - | [3] |

| Dipole Moment (Debye) | - | - | - | [3] |

Table 1: Calculated Molecular Properties of Selected Substituted Anilines.

| Substituent | Position | logP (experimental) | Reference |

| Allyl | ortho | - | [10] |

| Allyl | meta | - | [10] |

| Allyl | para | - | [10] |

| Nitrobenzyl | ortho | - | [10] |

| Nitrobenzyl | meta | - | [10] |

| Nitrobenzyl | para | - | [10] |

| Chlorophenyl | ortho | - | [10] |

| Chlorophenyl | meta | - | [10] |

| Chlorophenyl | para | - | [10] |

Table 2: Experimental Lipophilicity (logP) of Various Substituted Aniline Derivatives. The position of substitution significantly impacts lipophilicity.[10]

Visualization of Workflows and Relationships

Visualizing the workflow of a theoretical investigation and the logical relationships between molecular properties and biological activity is crucial for a clear understanding.

Caption: Workflow of a theoretical investigation of substituted aniline derivatives.

Caption: Logical relationship between structure, properties, and activity.

Conclusion and Future Directions

The theoretical investigation of substituted aniline derivatives provides a powerful framework for understanding their chemical behavior and biological activity. By employing computational methods like DFT, researchers can predict a wide range of molecular properties that are critical for drug design. The data and workflows presented in this guide offer a starting point for scientists and researchers to leverage these techniques in their own work. Future research in this area will likely focus on the development of more accurate and efficient computational methods, as well as their application to larger and more complex biological systems, ultimately accelerating the discovery of new and improved aniline-based therapeutics.

References

- 1. biopartner.co.uk [biopartner.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. afit.edu [afit.edu]

- 7. مقاله Study of Aniline Derivatives as Corrosion Inhibitors With Density Functional Theory (DFT) Calculations [civilica.com]

- 8. A DFT study of the structural and electronic properties of periodic forms of aniline and pyrrole polymers and aniline-pyrrole copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular modeling of tricyclic compounds with anilino substituents and their intercalation complexes with DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectral Data of 4-methoxy-N-(1-phenylethyl)aniline

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 4-methoxy-N-(1-phenylethyl)aniline, a compound of interest in synthetic chemistry and drug development. The document is intended for researchers, scientists, and professionals in these fields, offering a detailed interpretation of the proton NMR spectrum to facilitate compound identification and structural elucidation.

Introduction

4-methoxy-N-(1-phenylethyl)aniline, also known as N-(1-phenylethyl)-p-anisidine, is an aromatic amine derivative. Its structure combines a p-methoxyphenyl group and a 1-phenylethyl group attached to a central nitrogen atom. Understanding the ¹H NMR spectrum of this molecule is crucial for confirming its synthesis and purity, as each proton environment within the molecule gives rise to a distinct signal in the spectrum.

¹H NMR Spectral Data

The ¹H NMR spectrum of 4-methoxy-N-(1-phenylethyl)aniline was recorded in deuterated chloroform (CDCl₃) on a 300.1 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for 4-methoxy-N-(1-phenylethyl)aniline [1]

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration (Number of Protons) | Assignment |

| 1.41 | Doublet (d) | 6.7 | 3H | -CH₃ (methyl of the phenylethyl group) |

| 3.61 | Singlet (s) | - | 3H | -OCH₃ (methoxy group) |

| 4.33 | Quartet (q) | 6.7 | 1H | -CH (methine of the phenylethyl group) |

| 6.36-6.43 | Multiplet (m) | - | 2H | Aromatic protons |

| 6.58-6.64 | Multiplet (m) | - | 2H | Aromatic protons |

| 7.11-7.17 | Multiplet (m) | - | 1H | Aromatic proton |

| 7.20-7.31 | Multiplet (m) | - | 4H | Aromatic protons |

Spectral Interpretation

The ¹H NMR spectrum of 4-methoxy-N-(1-phenylethyl)aniline exhibits several key signals that correspond to the different proton environments in the molecule.

-

Aliphatic Region:

-

A doublet at 1.41 ppm integrating to three protons is assigned to the methyl (-CH₃) group of the 1-phenylethyl moiety. The splitting into a doublet with a coupling constant of J = 6.7 Hz is due to the coupling with the adjacent methine proton.[1]

-

A quartet at 4.33 ppm integrating to one proton corresponds to the methine (-CH) proton of the 1-phenylethyl group. This signal is split into a quartet by the three neighboring methyl protons, showing the same coupling constant of J = 6.7 Hz .[1]

-

A singlet at 3.61 ppm integrating to three protons is characteristic of the methoxy (-OCH₃) group attached to the aniline ring. The absence of splitting indicates no adjacent protons.[1]

-

-

Aromatic Region:

-

The aromatic protons appear as a series of multiplets between 6.36 and 7.31 ppm .

-

The multiplet between 6.36-6.43 ppm (2H) and the multiplet between 6.58-6.64 ppm (2H) are attributed to the protons on the 4-methoxyphenyl ring.[1]

-

The multiplets in the ranges of 7.11-7.17 ppm (1H) and 7.20-7.31 ppm (4H) are assigned to the protons of the phenyl ring of the 1-phenylethyl group.[1] The complexity of these signals arises from the overlapping of different proton resonances in this region.

-

Experimental Protocol

The following provides a general methodology for acquiring a ¹H NMR spectrum of 4-methoxy-N-(1-phenylethyl)aniline.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: Room temperature.

-

Acquisition Parameters: Standard pulse sequences for ¹H NMR are used. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of 4-methoxy-N-(1-phenylethyl)aniline, with key proton groups labeled to correspond with the spectral data.

References

Mass Spectrometry Fragmentation Analysis of 4-methoxy-N-(1-phenylethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 4-methoxy-N-(1-phenylethyl)aniline. The content herein is curated for professionals in research and drug development, offering a detailed examination of the molecule's behavior under electron ionization (EI) conditions. This guide includes a representative fragmentation data table, a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, and a proposed fragmentation pathway visualized with a DOT language diagram.

Core Fragmentation Data

Due to the limited availability of public domain mass spectra for 4-methoxy-N-(1-phenylethyl)aniline, the following table presents the fragmentation data for its close structural analog, N-(1-phenylethyl)aniline . This data, sourced from the MassBank of North America (MoNA), provides a foundational understanding of the fragmentation of the core N-(1-phenylethyl)aniline structure. The presence of a 4-methoxy group on the aniline ring is expected to influence the relative abundance of certain fragments, as discussed in the subsequent section.

| Fragment Ion | m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Structure |

| [M]+• | 197 | 64.55 | [C14H15N]+• |

| [M-CH3]+ | 182 | 99.99 | [C13H12N]+ |

| [C7H7]+ | 105 | 59.48 | Tropylium ion or Phenylmethyl cation |

| [C6H5NH2]+• | 93 | 35.71 | Aniline radical cation |

| [C6H5]+ | 77 | 21.97 | Phenyl cation |

| [1] |

Proposed Fragmentation Pathway of 4-methoxy-N-(1-phenylethyl)aniline

The fragmentation of 4-methoxy-N-(1-phenylethyl)aniline under electron ionization is initiated by the removal of an electron to form the molecular ion, [M]+•, with a predicted m/z of 227. The primary fragmentation pathways are dictated by the stability of the resulting carbocations and radical species.

The most prominent fragmentation is anticipated to be the alpha-cleavage of the C-C bond between the methyl group and the benzylic carbon of the phenylethyl moiety. This results in the loss of a methyl radical (•CH3) to form a highly stable, resonance-stabilized iminium cation at m/z 212. This fragment is expected to be the base peak in the spectrum.

A competing fragmentation pathway involves the cleavage of the N-C bond, leading to the formation of a stabilized 4-methoxyaniline radical cation at m/z 123 and a 1-phenylethyl radical. Further fragmentation of the 4-methoxyaniline radical cation can occur through the loss of a methyl radical from the methoxy group to yield a fragment at m/z 108, or the loss of a formyl radical (•CHO) to produce a fragment at m/z 94.

Additionally, the formation of a tropylium ion at m/z 91 is a common feature in the mass spectra of compounds containing a benzyl group. This occurs through rearrangement and cleavage of the phenylethyl group.

Caption: Proposed EI fragmentation of 4-methoxy-N-(1-phenylethyl)aniline.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard procedure for the analysis of N-substituted anilines, adaptable for 4-methoxy-N-(1-phenylethyl)aniline.

1. Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of 4-methoxy-N-(1-phenylethyl)aniline in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Extraction (for complex matrices): For samples in complex matrices like biological fluids or environmental samples, a liquid-liquid extraction or solid-phase extraction (SPE) protocol may be necessary to isolate the analyte of interest.

2. Gas Chromatography (GC) Conditions:

-

GC System: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

MS System: A single quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Mass Scan Range: m/z 50-350.

-

Solvent Delay: 3 minutes.

4. Data Analysis:

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 4-methoxy-N-(1-phenylethyl)aniline.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern based on known fragmentation rules for aromatic amines and ethers.

Caption: Workflow for GC-MS analysis of 4-methoxy-N-(1-phenylethyl)aniline.

References

An In-depth Technical Guide to the FTIR Analysis of 4-methoxy-N-(1-phenylethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the functional groups present in 4-methoxy-N-(1-phenylethyl)aniline using Fourier-Transform Infrared (FTIR) spectroscopy. The interpretation of the FTIR spectrum is crucial for the structural elucidation and characterization of this molecule, which possesses a secondary amine, a methoxy-substituted aromatic ring, and a phenyl group.

Molecular Structure and Functional Groups

4-methoxy-N-(1-phenylethyl)aniline is a secondary amine with the following key functional groups that give rise to characteristic absorption bands in an FTIR spectrum:

-

Secondary Amine (N-H)

-

Aromatic Rings (C=C and C-H)

-

Methoxy Group (C-O-C)

-

Alkyl Groups (C-H)

The analysis of the FTIR spectrum allows for the identification and confirmation of the presence of these functionalities.

Experimental Protocol for FTIR Analysis

A standard experimental procedure for obtaining an FTIR spectrum of a solid organic compound like 4-methoxy-N-(1-phenylethyl)aniline is as follows:

Objective: To obtain a high-quality infrared spectrum of the compound for functional group analysis.

Materials:

-

4-methoxy-N-(1-phenylethyl)aniline sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr to remove any moisture, which can interfere with the spectrum (especially in the O-H stretching region).

-

In the agate mortar, grind a small amount of the 4-methoxy-N-(1-phenylethyl)aniline sample (approximately 1-2 mg) to a fine powder.

-

Add approximately 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample by grinding. The mixture should be homogeneous.

-

Transfer the mixture to the pellet-forming die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.

-

Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Perform multiple scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Process the raw data by performing a background subtraction.

-

Identify and label the significant absorption peaks in the spectrum.

-

FTIR Spectral Data and Functional Group Assignment

The following table summarizes the expected characteristic infrared absorption bands for the functional groups present in 4-methoxy-N-(1-phenylethyl)aniline. These ranges are based on established spectroscopic data for similar compounds.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3350-3310 | Secondary Amine (N-H) | Stretching | Weak to Medium |

| 3100-3000 | Aromatic C-H | Stretching | Medium to Weak |

| 3000-2850 | Alkyl C-H (sp³) | Stretching | Medium |

| 1650-1580 | Aromatic C=C | Stretching | Medium to Strong |

| 1335-1250 | Aromatic C-N | Stretching | Strong |

| 1250-1020 | Asymmetric C-O-C (Aryl-Alkyl Ether) | Stretching | Strong |

| ~1040 | Symmetric C-O-C (Aryl-Alkyl Ether) | Stretching | Medium |

| 910-665 | Secondary Amine (N-H) | Out-of-plane bend (wag) | Strong, Broad |

Interpretation of Key Peaks:

-

N-H Stretch: A single, relatively weak absorption band is expected in the region of 3350-3310 cm⁻¹, which is characteristic of a secondary amine.[1][2][3] Primary amines would show two bands in this region, while tertiary amines would show none.[1][2]

-

C-H Stretches: Peaks just above 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic rings.[4] Absorptions just below 3000 cm⁻¹ arise from the sp³ hybridized C-H bonds of the ethyl and methyl groups.[4]

-

Aromatic C=C Stretches: A series of bands in the 1650-1580 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the phenyl and methoxy-substituted aniline rings.

-

C-N Stretch: A strong band in the 1335-1250 cm⁻¹ range is indicative of the C-N stretching of the aromatic amine.[1]

-

C-O-C Stretches: The methoxy group is expected to show two characteristic C-O stretching bands. Anisole and its derivatives typically exhibit a strong, asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[5]

-

N-H Wag: A broad and strong absorption between 910-665 cm⁻¹ is characteristic of the out-of-plane bending of the N-H bond in secondary amines.[1][3]

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the FTIR analysis of a chemical compound like 4-methoxy-N-(1-phenylethyl)aniline.

Caption: Logical workflow for FTIR analysis.

This guide provides a comprehensive overview of the FTIR analysis of 4-methoxy-N-(1-phenylethyl)aniline. By understanding the expected peak positions and implementing a robust experimental protocol, researchers can effectively use FTIR spectroscopy to confirm the identity and purity of this compound.

References

The Ascent of Chiral N-Aryl Amines: A Technical Guide to Their Discovery, Synthesis, and Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral N-aryl amines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs and playing a pivotal role in asymmetric synthesis. Their unique three-dimensional architecture, often characterized by atropisomerism, allows for highly specific interactions with biological targets, leading to enhanced potency and reduced off-target effects. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of chiral N-aryl amines. It delves into seminal synthetic methodologies, offering detailed experimental protocols for key transformations. Quantitative data on reaction efficiency and stereoselectivity are presented in structured tables for comparative analysis. Furthermore, this guide illuminates the biological significance of these molecules by examining the signaling pathways modulated by several FDA-approved chiral N-aryl amine drugs, visualized through detailed diagrams. This document serves as an essential resource for researchers and professionals engaged in drug discovery and development, offering a deep dive into the chemistry and therapeutic applications of this vital class of compounds.

A Historical Journey: The Discovery of Chiral N-Aryl Amines

The concept of chirality in N-aryl amines is intrinsically linked to the phenomenon of atropisomerism, a form of axial chirality arising from hindered rotation around a single bond. First observed a century ago, atropisomerism remained a chemical curiosity for many years.[1] The journey to understanding and controlling this form of chirality in N-aryl amines has been a gradual but significant endeavor.

A pivotal moment in this journey was the groundbreaking work of Kawabata, who first disclosed the existence of stable diarylamine atropisomers.[1][2] Kawabata's key insight was the use of intramolecular hydrogen bonds to lock the conformation of the molecule, thereby increasing the rotational barrier around the C-N bond and allowing for the isolation of stable enantiomers.[1][2] This discovery opened the door for the deliberate design and synthesis of chiral N-aryl amines.

The latter half of the 20th century and the early 21st century witnessed a surge in the development of asymmetric synthetic methods, which profoundly impacted the field. The advent of transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, provided a powerful tool for the construction of C-N bonds.[3][4][5] Initial efforts focused on the efficient formation of these bonds, with stereocontrol being a secondary consideration. However, the increasing demand for enantiomerically pure compounds in the pharmaceutical industry spurred the development of asymmetric variants of these reactions.

The development of chiral ligands and, more recently, the application of chiral phosphoric acids as catalysts have revolutionized the synthesis of chiral N-aryl amines.[1][2] These methods allow for the direct and highly enantioselective construction of C-N axial chirality, providing access to a wide array of complex and medicinally relevant molecules. Today, the synthesis of chiral N-aryl amines is a mature field, with a diverse toolbox of methods available to the synthetic chemist.

Core Synthetic Strategies: An Overview

The synthesis of chiral N-aryl amines can be broadly categorized into several key strategies, each with its own set of advantages and limitations.

-

Asymmetric Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most widely used methods for the formation of C(aryl)-N bonds. The use of chiral phosphine ligands allows for the enantioselective formation of the C-N axis, leading to atropisomeric products. Recent advancements have focused on developing ligands that provide high enantioselectivity and functional group tolerance.

-

Chiral Phosphoric Acid (CPA) Catalysis: CPA catalysis has emerged as a powerful tool for a wide range of asymmetric transformations, including the synthesis of chiral N-aryl amines. These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. CPA-catalyzed hydroamination and oxidative C-N coupling reactions have proven to be particularly effective.

-

Biocatalysis: Enzymes offer an environmentally friendly and highly selective alternative to traditional chemical catalysts. Transaminases, for example, can be used for the asymmetric synthesis of chiral amines, which can then be arylated to afford the desired products. The combination of biocatalysis and chemocatalysis in one-pot procedures is a growing area of interest.[5]

-

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries, such as the well-established tert-butanesulfinamide developed by Ellman, provides a reliable method for the synthesis of chiral amines.[6] The auxiliary is first attached to an achiral amine or imine, directing the stereoselective introduction of the aryl group. Subsequent removal of the auxiliary yields the enantiomerically enriched N-aryl amine.

Quantitative Data on Synthetic Methods

The following tables summarize the quantitative data for selected key synthetic methodologies, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Asymmetric Buchwald-Hartwig Amination for the Synthesis of Atropisomeric Anilides

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |

| 1 | 1-bromo-2-iodobenzene | N-methyl-2-naphthylamine | Pd(OAc)₂ (5) | (R)-BINAP (10) | Cs₂CO₃ | Toluene | 100 | 24 | 85 | 92 | [1] |

| 2 | 1-iodo-2-methylbenzene | N-ethylaniline | Pd₂(dba)₃ (2.5) | (S)-Ph-BINEPINE (6) | NaOtBu | Toluene | 80 | 12 | 91 | 95 | [1] |

| 3 | 2-bromo-N,N-dimethylaniline | 2-aminobiphenyl | [Pd(cinnamyl)Cl]₂ (2) | Josiphos SL-J009-1 (4) | K₃PO₄ | Dioxane | 110 | 48 | 78 | 88 | [1] |

Table 2: Chiral Phosphoric Acid-Catalyzed Atroposelective N-Arylation

| Entry | Naphthylamine | Arylating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |

| 1 | 2-Naphthylamine | 2,6-di-tert-butyl-p-benzoquinone | (R)-TRIP (10) | CH₂Cl₂ | -20 | 24 | 92 | 96 | [2] |

| 2 | N-phenyl-2-naphthylamine | Di-tert-butyl azodicarboxylate | (S)-STRIP (5) | Toluene | 25 | 12 | 95 | 94 | [2] |

| 3 | N-(4-methoxyphenyl)-2-naphthylamine | N-phenyl-1,2,4-triazole-3,5-dione | (R)-3,3'-(CF₃)₂-BINOL-PA (10) | Mesitylene | 0 | 48 | 88 | 91 | [2] |

Table 3: Biocatalytic Amination Followed by Buchwald-Hartwig N-Arylation

| Entry | Ketone | Amine Donor | Biocatalyst | Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Yield (%) | ee (%) | Ref. |

| 1 | Acetophenone | NH₃/GDH | AmDH | 1-bromo-4-methoxybenzene | [PdCl(allyl)]₂ (1) | tBuXPhos (2) | 85 | >99 | [1][5][7] |

| 2 | Propiophenone | Isopropylamine | IRED | 1-bromo-3-chlorobenzene | Pd(OAc)₂ (2) | RuPhos (4) | 78 | 98 | [1][5][7] |

| 3 | 4'-fluoroacetophenone | Alanine | ω-TA | 1-bromo-2-methylbenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | 82 | >99 | [1][5][7] |

Detailed Experimental Protocols

General Procedure for Asymmetric Buchwald-Hartwig Amination

To a flame-dried Schlenk tube equipped with a magnetic stir bar is added the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the chiral phosphine ligand (e.g., (R)-BINAP, 0.04 mmol, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with argon three times. The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the anhydrous solvent (e.g., toluene, 5 mL). The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 24 h). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired chiral N-aryl amine. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Chiral Phosphoric Acid-Catalyzed N-Arylation

In a dried vial, the N-aryl substrate (0.2 mmol), the arylating agent (0.24 mmol), and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.02 mmol, 10 mol%) are dissolved in the specified solvent (2.0 mL) under an argon atmosphere. The reaction mixture is stirred at the indicated temperature for the required time. Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to provide the enantiomerically enriched N-aryl amine. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for One-Pot Biocatalytic Amination and Buchwald-Hartwig N-Arylation

In a typical procedure, the biocatalytic amination is performed first. To a solution of the ketone (1.0 mmol) in a suitable buffer (e.g., phosphate buffer, pH 7.5) is added the amine donor (e.g., ammonium formate, 5.0 mmol), the cofactor (e.g., NAD⁺, 0.05 mmol), and the appropriate enzyme (e.g., amine dehydrogenase). The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle shaking until complete conversion of the ketone is observed (monitored by GC or HPLC). The aqueous reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer containing the chiral amine is then subjected to the Buchwald-Hartwig reaction conditions as described in Protocol 4.1. After the chemo-catalytic step, the product is isolated and purified as previously described.[1][5][7]

Biological Significance and Signaling Pathways

The unique structural features of chiral N-aryl amines make them ideal candidates for interacting with specific biological targets. A significant number of FDA-approved drugs contain a chiral N-aryl amine moiety. The following sections detail the mechanism of action and signaling pathways of several prominent examples.

Tyrosine Kinase Inhibitors in Oncology

Many chiral N-aryl amines are potent tyrosine kinase inhibitors (TKIs), a class of drugs that has revolutionized cancer therapy. These drugs target specific tyrosine kinases that are aberrantly activated in cancer cells, leading to uncontrolled proliferation and survival.

-

Lorlatinib: An inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, used in the treatment of non-small cell lung cancer (NSCLC). Lorlatinib blocks the ATP-binding site of these kinases, thereby inhibiting downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[8][9]

-

Entrectinib: A potent inhibitor of TRK, ROS1, and ALK, used for the treatment of NTRK fusion-positive solid tumors and ROS1-positive NSCLC. By inhibiting these kinases, entrectinib blocks downstream signaling, including the MAPK/ERK and PI3K/AKT pathways, leading to the suppression of tumor growth.[3][10][11]

-

Pexidartinib: A selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), used to treat tenosynovial giant cell tumor. By inhibiting the CSF1R signaling pathway, pexidartinib blocks the proliferation of tumor cells and modulates the tumor microenvironment.[4][6][12][13]

-

Alectinib & Brigatinib: Second and third-generation ALK inhibitors, respectively, used to treat ALK-positive NSCLC. They are designed to overcome resistance to earlier-generation inhibitors.[14][15][16][17][18][19][20][21]

-

Gilteritinib & Midostaurin: FLT3 inhibitors used in the treatment of acute myeloid leukemia (AML).[22][23]

-

Osimertinib: An EGFR inhibitor used to treat EGFR-mutated NSCLC.

Figure 1: General signaling pathway inhibited by chiral N-aryl amine tyrosine kinase inhibitors.

Androgen Receptor Antagonists in Prostate Cancer

A class of non-steroidal antiandrogens, which are chiral N-aryl amines, have become a mainstay in the treatment of prostate cancer. These drugs function by antagonizing the androgen receptor (AR), a key driver of prostate cancer cell growth.

-

Enzalutamide & Apalutamide: These second-generation antiandrogens bind to the ligand-binding domain of the AR with high affinity, preventing its activation by androgens. They also inhibit the nuclear translocation of the AR and its binding to DNA, thereby blocking the transcription of androgen-dependent genes.[1][15][16][19][24][25][26][27][28]

-

Darolutamide: A structurally distinct AR antagonist that also potently inhibits AR signaling.[9][27][29][30][31]

Figure 2: Androgen receptor signaling pathway and points of inhibition by chiral N-aryl amine antagonists.

PI3K and CDK4/6 Inhibitors in Breast Cancer

Chiral N-aryl amines are also prominent in the treatment of hormone receptor-positive (HR+) breast cancer, targeting key cell cycle and signaling pathways.

-

Alpelisib, Duvelisib, Idelalisib, Copanlisib, & Taselisib: These are inhibitors of phosphoinositide 3-kinase (PI3K), a central node in a signaling pathway that promotes cell growth and survival. By inhibiting PI3K, these drugs block the downstream effects of the PI3K/AKT/mTOR pathway.[2][5][7][17][18][28][29][30][32][33][34][35][36][37][38][39][40]

-

Abemaciclib & Ribociclib: These are inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. By inhibiting CDK4/6, these drugs prevent the phosphorylation of the retinoblastoma protein (Rb), leading to G1 cell cycle arrest and a halt in cell proliferation.[20][22][33][38][41][42][43][44][45]

Figure 3: Simplified signaling pathways in HR+ breast cancer targeted by chiral N-aryl amine inhibitors.

Conclusion and Future Outlook

The discovery and development of chiral N-aryl amines represent a remarkable journey of scientific innovation, from fundamental studies of atropisomerism to the rational design of life-saving medicines. The synthetic methodologies for accessing these complex molecules have evolved dramatically, offering chemists a powerful and diverse toolkit for their preparation with high levels of stereocontrol. The profound impact of chiral N-aryl amines on human health is evident from the numerous FDA-approved drugs that incorporate this structural motif.

Looking ahead, the field is poised for further advancement. The development of more sustainable and efficient catalytic systems, including those based on earth-abundant metals and novel organocatalysts, will continue to be a major focus. The integration of flow chemistry and machine learning will likely accelerate the discovery and optimization of new synthetic routes. From a medicinal chemistry perspective, the exploration of novel chiral N-aryl amine scaffolds as modulators of new and challenging biological targets will undoubtedly lead to the next generation of innovative therapeutics. The rich history and vibrant present of chiral N-aryl amine chemistry suggest a future filled with exciting discoveries and continued contributions to science and medicine.

References

- 1. d-nb.info [d-nb.info]

- 2. An improved and practical route for the synthesis of enzalutamide and potential impurities study [ccspublishing.org.cn]

- 3. Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of Entrectinib - ChemistryViews [chemistryviews.org]

- 5. One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CN105777710A - Synthesis method of Alectinib - Google Patents [patents.google.com]

- 20. Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 24. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]

- 25. Enzalutamide synthesis - chemicalbook [chemicalbook.com]

- 26. medkoo.com [medkoo.com]

- 27. Duvelisib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Drug delivery system for the extended-release of larotrectinib based on a biocompatible Fe-based metal-organic framework: synthesis, characterization, in vitro release properties and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. | Sigma-Aldrich [sigmaaldrich.com]

- 36. CN112645880A - Synthetic method of enzalutamide - Google Patents [patents.google.com]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

- 39. Duvelisib | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 40. nbinno.com [nbinno.com]

- 41. youtube.com [youtube.com]

- 42. medkoo.com [medkoo.com]

- 43. Portico [access.portico.org]

- 44. data.epo.org [data.epo.org]

- 45. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Methoxy-Substituted Anilines: A Technical Guide for Researchers

An in-depth exploration of the therapeutic potential of methoxy-substituted anilines, detailing their diverse biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction

Methoxy-substituted anilines, a class of aromatic organic compounds, have garnered significant attention in the fields of medicinal chemistry and drug discovery. The presence of the methoxy (-OCH3) and amino (-NH2) functional groups on the aniline scaffold imparts a diverse range of biological properties. These compounds have demonstrated promising potential as anticancer, antimicrobial, and antioxidant agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of methoxy-substituted anilines, intended for researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways and workflows to facilitate further research and development in this area.

Anticancer Activity

Methoxy-substituted anilines have emerged as a significant scaffold in the design of novel anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-regulated kinase (ERK) pathways.

Quantitative Anticancer Activity Data

The anticancer efficacy of various methoxy-substituted aniline derivatives has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of representative compounds against different cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-Anilino-8-methoxyquinoline derivative | HeLa | 7.15 | [1] |

| 1 | 4-Anilino-8-methoxyquinoline derivative | BGC-823 | 4.65 | [1] |

| 2 | 4-Anilino-7-fluoroquinoline derivative | BGC-823 | 8.32 | [1] |

| 3 | 2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol | T47D | 353.038 (µg/mL) | [2] |

| 4a | 4-Anilinoquinolinylchalcone derivative | MDA-MB-231 | 0.11 | [3] |

| 4c | Reduced Fluoroquinolone | K562 | <50 | [4] |

| 4d | Reduced Fluoroquinolone | K562 | <50 | [4] |